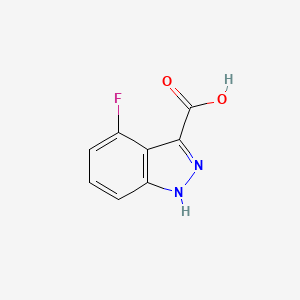

4-fluoro-1H-indazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-1H-indazole-3-carboxylic acid (FICA) is an organic compound with a wide range of applications in the field of science. It is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound, and is used in the synthesis of various compounds. FICA is also used in the development of new drugs, as it is known to possess anti-inflammatory, anti-cancer, and anti-viral properties. In

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4-fluoro-1H-indazole-3-carboxylic acid and its derivatives have shown promising antitumor activity . A series of indazole derivatives were designed and synthesized, and these compounds were evaluated for their inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) . Among these, one compound exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM .

Apoptosis Induction

The same compound that showed antitumor activity was also found to affect apoptosis and cell cycle possibly by inhibiting Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner . This indicates that 4-fluoro-1H-indazole-3-carboxylic acid could be a promising scaffold to develop an effective and low-toxic anticancer agent .

Cell Cycle Regulation

Indazole derivatives, including 4-fluoro-1H-indazole-3-carboxylic acid, have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of cell cycle .

Dye-Sensitized Solar Cells (DSSCs)

Indazole is a highly conjugated molecule which expands its applications to dye-sensitized solar cells (DSSCs) . The 4-fluoro-1H-indazole can coordinate to metal center (such as Ir, Ln and Eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process .

Chemical Synthesis

4-fluoro-1H-indazole-3-carboxylic acid is used in the synthesis of various chemical compounds . It is a brown powder with a molecular weight of 180.14 and is stored at room temperature .

Safety and Handling

This compound is classified under GHS07 for safety and handling . It has hazard statements H302, H315, H319, and H335, and precautionary statements P261, P280, P305+351+338 .

Wirkmechanismus

Target of Action

4-Fluoro-1H-indazole-3-carboxylic acid, like other indazole derivatives, is known to have a wide variety of medicinal applications . It has been found that indazoles can be employed as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation .

Mode of Action

It is known that indazole derivatives interact with their targets, such as kinases, through hydrogen bonding . The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex . This interaction can lead to changes in the function of the target, potentially influencing cellular processes such as cell growth and proliferation .

Biochemical Pathways

The biochemical pathways affected by 4-fluoro-1H-indazole-3-carboxylic acid are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect various downstream signaling pathways, including those involved in cell growth and survival .

Pharmacokinetics

The properties of similar indazole derivatives suggest that they may have good bioavailability .

Result of Action

The result of the action of 4-fluoro-1H-indazole-3-carboxylic acid is likely to be dependent on its specific targets and the pathways they are involved in. For instance, if the compound acts as an inhibitor of phosphoinositide 3-kinase δ, it could potentially lead to decreased cell growth and proliferation .

Action Environment

The action, efficacy, and stability of 4-fluoro-1H-indazole-3-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .

Eigenschaften

IUPAC Name |

4-fluoro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBIDQDQVMTZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646263 |

Source

|

| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-indazole-3-carboxylic acid | |

CAS RN |

885521-64-2 |

Source

|

| Record name | 4-Fluoro-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

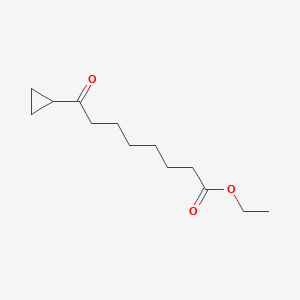

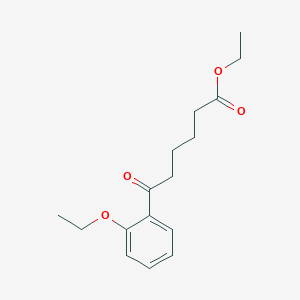

![Ethyl 8-[4-(N,N-diethylamino)phenyl]-8-oxooctanoate](/img/structure/B1343589.png)